![molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4](/img/structure/B2663309.png)
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound known for its versatile applications in various scientific fields. This compound is a member of the triazolopyrimidine family, which is notable for its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The common route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with appropriate agents to form the desired compound. Catalysts and solvents are often used to optimize the yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve large-scale chemical reactors with stringent controls on temperature, pressure, and reaction time to ensure a consistent and high-quality product. Purification processes like recrystallization and chromatography are employed to isolate the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which are intermediates in various synthetic applications.
Reduction: Reduction can lead to the formation of thiol or thioether derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent but often involve bases, acids, or specific catalysts.
Major Products Formed: Products vary significantly based on the reaction but often include functionalized triazolopyrimidines, sulfoxides, sulfones, and thioethers.
Scientific Research Applications
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a broad range of applications in scientific research:
Chemistry: Utilized as a building block in organic synthesis, particularly in the creation of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, impacting biological pathways and disease mechanisms.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The precise mechanism by which 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects varies with application:
Enzyme Inhibition: The compound can bind to the active site of specific enzymes, blocking their activity.
Pathways: Involvement in signaling pathways, potentially affecting cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Compared to other triazolopyrimidines, 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific methylthio and phenyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:
2-(Methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the phenyl group, altering its reactivity and applications.
7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methylthio group, impacting its solubility and biological activity.
Properties
IUPAC Name |
2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCUBHJSDDMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)
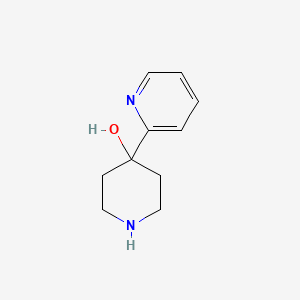

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2663237.png)
![N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)

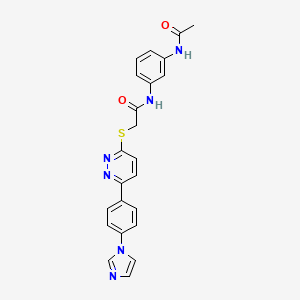
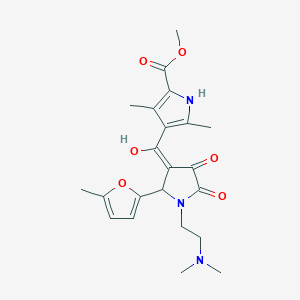
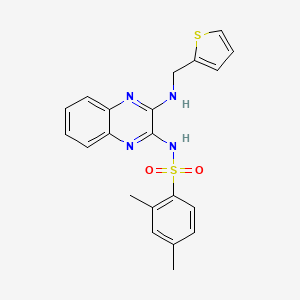
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
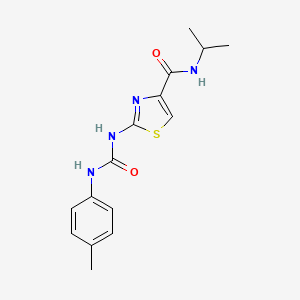
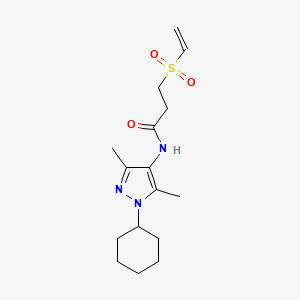
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)
